4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4S/c23-22(24,25)20-17-3-1-2-4-18(17)27-19(28-20)9-10-26-21(30)15-5-7-16(8-6-15)34(31,32)29-11-13-33-14-12-29/h5-8H,1-4,9-14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKYMAKJLQVONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Morpholine Sulfonyl Intermediate: This step involves the reaction of morpholine with sulfonyl chloride under basic conditions to form the morpholine sulfonyl intermediate.
Synthesis of the Trifluoromethyl Tetrahydroquinazoline Moiety: This can be achieved through a series of reactions starting from appropriate aniline derivatives, followed by cyclization and trifluoromethylation.
Coupling Reaction: The final step involves coupling the morpholine sulfonyl intermediate with the trifluoromethyl tetrahydroquinazoline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in the intermediate stages.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance binding affinity and specificity. The benzamide structure provides a scaffold that can be modified to optimize activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and related molecules:
| Compound Name | Key Structural Features | Unique Aspects | Biological Activity | References |
|---|---|---|---|---|
| 4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide | Morpholine sulfonyl, tetrahydroquinazoline, trifluoromethyl | Combines sulfonyl, trifluoromethyl, and tetrahydroquinazoline for enhanced target selectivity | Potential kinase inhibition (inferred from quinazoline analogs) | |
| N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide | Tetrahydroquinazoline, trifluoromethyl, acetamide | Lacks morpholine sulfonyl; acetamide linkage instead of benzamide | Moderate acetylcholinesterase inhibition (IC₅₀ ~ 50 μM) | |
| N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide | Morpholine, sulfanylidene quinazoline, benzamide | Sulfanylidene group may alter redox activity; no tetrahydroquinazoline | Unreported bioactivity; structural focus on sulfanylidene | |
| Sulfanilamide | Simple sulfonamide | Lacks quinazoline and trifluoromethyl groups | Antibacterial (broad-spectrum) | |
| Triflumizole | Triazole, trifluoromethyl | Fluorinated triazole instead of quinazoline | Antifungal (targets ergosterol biosynthesis) |
Key Differentiators
Morpholine Sulfonyl vs. Sulfanylidene : The sulfonyl group in the target compound improves oxidative stability compared to sulfanylidene derivatives, which may participate in disulfide bonding .
Tetrahydroquinazoline vs.
Trifluoromethyl Group: Increases lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs (e.g., 2-methylquinazolinone) .
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 421.45 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Trifluoromethyl Group : Utilizing trifluoroacetic anhydride in the presence of a base.
- Quinazoline Derivative Formation : Condensation reactions with appropriate amines.
- Sulfonamide Formation : Reaction with morpholine and sulfonyl chloride to introduce the morpholine sulfonyl group.
Anticancer Properties
Research has indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to our target have shown effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(morpholine...) | A549 (Lung Cancer) | 0.009 | EGFR Inhibition |
| Similar Quinazoline | MCF-7 (Breast Cancer) | 0.026 | HER2 Inhibition |
Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Studies have shown that related compounds possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for further development in neurodegenerative disease therapies .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 4-(morpholine...) | 0.466 | 1.89 |
| Related Compound | 0.583 | 0.899 |
Case Studies
- In Vivo Studies : A study conducted on rats demonstrated that administration of related quinazoline derivatives resulted in a significant reduction in tumor size when compared to control groups.
- Clinical Trials : Early-phase trials have indicated that compounds similar to 4-(morpholine...) show promise in combination therapies for advanced cancers.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | Morpholine + ClSO₃H, 0°C, DCM | 65–75 | >95% | |
| Coupling | EDCI, DMF, rt, 12h | 50–60 | 90–92% | |
| Final Assembly | HOBt/DCC, THF, 40°C | 45–55 | 88–90% |
What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and amide bond formation. For example, the trifluoromethyl group in the tetrahydroquinazoline core appears as a singlet at ~δ 120 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ expected for C₂₃H₂₄F₃N₅O₃S: 528.1632) .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise due to:
- Variability in assay conditions : For example, IC₅₀ values in kinase inhibition assays differ with ATP concentration adjustments (1–10 mM range) .
- Structural analogs : Similar compounds (e.g., 4-oxo-N-(tetrahydroquinazolin-2-ylethyl)benzamide derivatives) show divergent activities due to trifluoromethyl positioning .
Methodological solution :- Standardize assays using positive controls (e.g., staurosporine for kinase inhibition).
- Perform comparative SAR studies to isolate the impact of the morpholine-sulfonyl group .
How can computational methods optimize the compound’s binding affinity?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases). The morpholine-sulfonyl group often occupies hydrophobic pockets, while the benzamide engages in hydrogen bonding .
- DFT calculations : Predict electronic properties (e.g., Fukui indices) to guide functionalization of the tetrahydroquinazoline core .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .
What strategies improve metabolic stability in preclinical studies?
- Structural modifications :
- Replace labile ethyl groups in the tetrahydroquinazoline side chain with cyclopropyl moieties to reduce CYP450-mediated oxidation .
- Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to slow hydrolytic degradation .
- In vitro assays :
- Use liver microsomes (human/rat) to measure t₁/₂. Adjust substituents if t₁/₂ < 30 min .
How to address low selectivity in kinase inhibition assays?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
- Crystal structure analysis : Compare binding modes with selective inhibitors (e.g., gefitinib for EGFR) to redesign the sulfonamide linker .
What are best practices for resolving synthetic impurities?
- Byproduct identification : LC-MS/MS detects dimers (MW ~1000 Da) formed during coupling steps due to excess EDCI .
- Purification : Use preparative HPLC with a water/acetonitrile/TFA gradient (0.1% TFA) to separate diastereomers .
Data Contradiction Analysis
Why do solubility values vary across studies?
- Solvent systems : Reported solubility in DMSO ranges from 10–50 mM due to hydration state differences (anhydrous vs. monohydrate) .
- pH dependence : Solubility increases 10-fold at pH 2 (simulated gastric fluid) vs. pH 7.4 (blood) due to protonation of the morpholine nitrogen .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2h vs. 12h for coupling steps) .
- Biological assays : Include 3D tumor spheroid models to better mimic in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
